N-(4-Chlorobutyl)quinoline-4-carboxamide
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Overview
Description
N-(4-Chlorobutyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with 4-chlorobutylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobutyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxide or dihydroquinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and fused heterocyclic compounds .
Scientific Research Applications
N-(4-Chlorobutyl)quinoline-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chlorobutyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
4-Phenoxyquinoline Derivatives: These compounds contain a phenoxy group instead of the chlorobutyl group, leading to different chemical and biological properties.
N-(2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide: This compound has a thiazolidin-3-yl group, which imparts unique pharmacological activities.
Uniqueness
N-(4-Chlorobutyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorobutyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
CAS No. |
502708-41-0 |
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Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
N-(4-chlorobutyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C14H15ClN2O/c15-8-3-4-9-17-14(18)12-7-10-16-13-6-2-1-5-11(12)13/h1-2,5-7,10H,3-4,8-9H2,(H,17,18) |
InChI Key |
BXUFUYRIGPBKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCCCCCl |
Origin of Product |
United States |
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